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molecular formula C8H16 B3329025 1-Octene-1,1-D2 CAS No. 54439-94-0

1-Octene-1,1-D2

Cat. No. B3329025
M. Wt: 114.22 g/mol
InChI Key: KWKAKUADMBZCLK-DICFDUPASA-N
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Patent
US07091262B2

Procedure details

To a stirred mixture of 46.5 g (0.261 mol) of n-octylphosphinic acid in 250 mL 95% ethanol, 1-octene (58.6 g, 0.5218 mol) was added followed by 9.042 g (0.026 mol) of 70% benzoyl peroxide. The resulting mixture was refluxed for 8 hs, and then another 6.758 g (0.0196 mol) of benzoyl peroxide was added and the reaction continued to reflux for an extra 8 hs. A third 4.244 g of benzoyl peroxide was added (0.01305 mol) and refluxing continued for an extra 8 hs. The resulting mixture was cooled in the refrigerator, filtered, and 11.8 g of di-n-octylphosphinic acid was recovered using a rotary evaporator. The solid was washed with 100 mL of cooled 95% ethanol and the filtrate was concentrated on the rotary vacuum and replaced in the refrigerator. Another 24.9 g di-n-octylphosphinic acid was obtained on cooling to attain a total of 36.7 g (48.4% yield).
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.042 g
Type
reactant
Reaction Step Two
Quantity
6.758 g
Type
reactant
Reaction Step Three
[Compound]
Name
third
Quantity
4.244 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([PH:9](=[O:11])[OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:12]=[CH:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(O)C>[CH2:1]([P:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])(=[O:10])[OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
46.5 g
Type
reactant
Smiles
C(CCCCCCC)P(O)=O
Name
Quantity
58.6 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.042 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Three
Name
Quantity
6.758 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
third
Quantity
4.244 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 8 hs
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an extra 8 hs
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled in the refrigerator
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
11.8 g of di-n-octylphosphinic acid was recovered
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
The solid was washed with 100 mL of cooled 95% ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on the rotary vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)P(O)(=O)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 48.4%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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